molecular formula C18H22N2O2S B2467020 N-(4-cyclohexyl-1,3-thiazol-2-yl)-2-phenoxypropanamide CAS No. 712325-87-6

N-(4-cyclohexyl-1,3-thiazol-2-yl)-2-phenoxypropanamide

Cat. No.: B2467020
CAS No.: 712325-87-6
M. Wt: 330.45
InChI Key: ZUNWNKHROJWSGJ-UHFFFAOYSA-N
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Description

N-(4-cyclohexyl-1,3-thiazol-2-yl)-2-phenoxypropanamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a cyclohexyl group attached to the thiazole ring and a phenoxypropanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyclohexyl-1,3-thiazol-2-yl)-2-phenoxypropanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via alkylation reactions using cyclohexyl halides.

    Attachment of the Phenoxypropanamide Moiety: This step involves the reaction of the thiazole derivative with phenoxypropanoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as crystallization and chromatography is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyclohexyl-1,3-thiazol-2-yl)-2-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under reflux conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

N-(4-cyclohexyl-1,3-thiazol-2-yl)-2-phenoxypropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-cyclohexyl-1,3-thiazol-2-yl)-2-phenoxypropanamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of key enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to modulate signal transduction processes.

    Disrupting Cellular Functions: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-cyclohexyl-1,3-thiazol-2-yl)-2-phenoxypropanamide is unique due to its specific structural features, such as the combination of a cyclohexyl group, a thiazole ring, and a phenoxypropanamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-(4-cyclohexyl-1,3-thiazol-2-yl)-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-13(22-15-10-6-3-7-11-15)17(21)20-18-19-16(12-23-18)14-8-4-2-5-9-14/h3,6-7,10-14H,2,4-5,8-9H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNWNKHROJWSGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC(=CS1)C2CCCCC2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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